molecular formula C14H15F2NO4 B2560108 Diethyl 2-[(2,4-difluoroanilino)methylene]malonate CAS No. 101830-90-4

Diethyl 2-[(2,4-difluoroanilino)methylene]malonate

Cat. No. B2560108
CAS RN: 101830-90-4
M. Wt: 299.274
InChI Key: ZVPNJCJOCQTWNB-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,4-difluoroanilino)methylene]malonate is a chemical compound with the molecular formula C14H15F2NO4 . It has an average mass of 299.270 Da and a monoisotopic mass of 299.096924 Da .


Molecular Structure Analysis

The molecular structure of Diethyl 2-[(2,4-difluoroanilino)methylene]malonate consists of 14 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . For a detailed molecular structure, it is recommended to refer to a chemical database or a chemist.

Scientific Research Applications

Dielectric and Electronic Filters

D23DYM single crystals have been successfully grown using the standard slow evaporation method. These crystals exhibit dielectric properties, making them suitable for electronic filters. The lattice cell parameters confirm a triclinic crystal system with the space group of Pī .

Thermal Properties

Thermal studies reveal two significant weight losses for D23DYM between 107 and 153 °C and 153 and 800 °C. Understanding its thermal behavior is crucial for practical applications .

Optical Properties

The negative photoconductive nature of D23DYM is noteworthy. Additionally, accurate measurements of the dielectric constant and dielectric loss have been reported .

Mechanical Properties

D23DYM exhibits reverse indentation size effect (RISE), where its hardness profile increases with load. The work-hardening coefficient ‘n’ is approximately 2.936 .

Biomedical Applications

Molecular docking studies suggest that D23DYM may have potential as an anti-diabetic and anti-cancer agent. Its benzofuran component contributes to these properties, making it an exciting candidate for further in vivo animal analysis .

Nonlinear Optical Materials

In the field of photonics, organic materials like D23DYM play a crucial role due to their pronounced electro-optic effects. Investigating D23DYM as a high-frequency conversion material is promising .

properties

IUPAC Name

diethyl 2-[(2,4-difluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPNJCJOCQTWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into an appropriate reactor fitted with warming, cooling and stirring means, were poured 152.5 ml (1.5 mol) of 2,4-difluoroaniline and 425 ml (2.1 mol) of diethyl ethoxymethylenemalonate. The mixture was warmed at 90° to 100° C. for about three hours with evacuation of ethanol appearing in the condensation. This lead to a solid product which was treated with hexane, washed, crystallized from hexane and dried to give 356.5 g (yield 76.5%) of 1-(2,2-diethoxycarbonyl-vinylamino)-2,4-difluoro-benzene. Elemental analysis of the product showed a good correspondence with the formula C14H15NO4F2. 350 g (1.17 mol) of this product were poured into a reactor with 1 liter of diphenyloxide. The mixture was refluxed at 265°-270° C. for 11/2 hours with a subsequent evacuation of the ethanol produced during the cyclisation. After cooling to ambient temperature, there was obtained a residue which was treated with benzene and then with hexane, dried and recrystallized from methanol. This gave 239 g (yiel 80.7%) of 1,4-dihydro-3-ethoxycarbonyl-6,8-difluoro-4-oxo-quinoline, elemental analysis of which showed a good correspondence with the formula C12H9NO3F2.
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425 mL
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